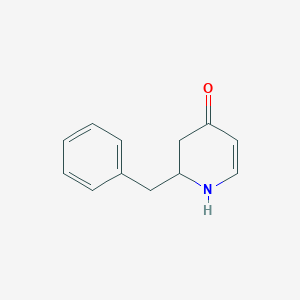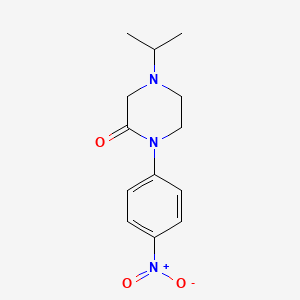
2-Chloro-5-(2-methylphenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2-methylphenyl)pyridine is an organic compound with the molecular formula C12H10ClN It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 2-position and a 2-methylphenyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-5-(2-methylphenyl)pyridine involves the reaction of 2-chloropyridine with 2-methylphenylboronic acid in the presence of a palladium catalyst.
Another method involves the chlorination of 5-(2-methylphenyl)pyridine using thionyl chloride or phosphorus pentachloride. This reaction is carried out under reflux conditions and results in the substitution of a hydrogen atom with a chlorine atom at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale versions of the aforementioned synthetic routes. The Suzuki-Miyaura coupling is particularly favored due to its scalability and the availability of reagents. Additionally, the chlorination method is employed in cases where the starting materials are more readily available or cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(2-methylphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, typically under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, usually in an inert solvent such as tetrahydrofuran.
Major Products
Substitution: Formation of 2-amino-5-(2-methylphenyl)pyridine or 2-thio-5-(2-methylphenyl)pyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Applications De Recherche Scientifique
2-Chloro-5-(2-methylphenyl)pyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(2-methylphenyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a 2-methylphenyl group.
2-Chloro-5-(chloromethyl)pyridine: Similar structure but with a chloromethyl group instead of a 2-methylphenyl group.
Uniqueness
2-Chloro-5-(2-methylphenyl)pyridine is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
41216-07-3 |
|---|---|
Formule moléculaire |
C12H10ClN |
Poids moléculaire |
203.67 g/mol |
Nom IUPAC |
2-chloro-5-(2-methylphenyl)pyridine |
InChI |
InChI=1S/C12H10ClN/c1-9-4-2-3-5-11(9)10-6-7-12(13)14-8-10/h2-8H,1H3 |
Clé InChI |
JQVMESOJEFCHJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


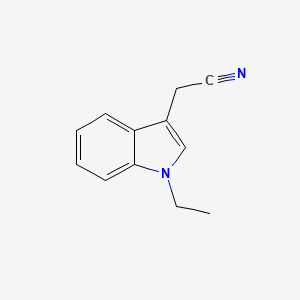

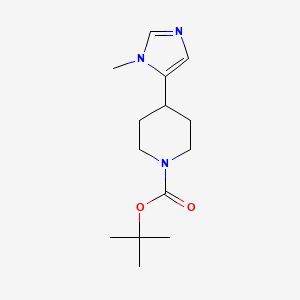
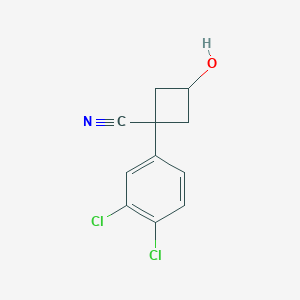
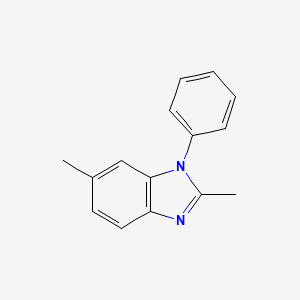


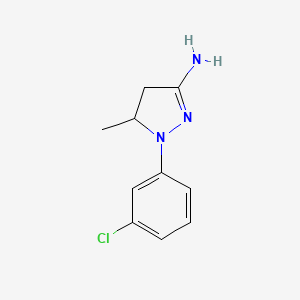
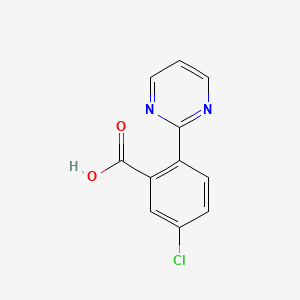

![3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide](/img/structure/B13879153.png)

